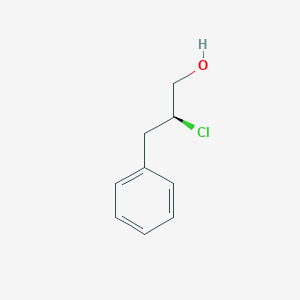

(S)-2-Chloro-3-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloro-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBGCROHSUMXHQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Elucidation of S 2 Chloro 3 Phenylpropan 1 Ol

Molecular Architecture and Connectivity

(S)-2-Chloro-3-phenylpropan-1-ol is an organic compound belonging to the chlorohydrin class. Its structure is built upon a three-carbon propane (B168953) backbone. A hydroxyl (-OH) group is attached to the first carbon (C1), defining it as a primary alcohol. A chlorine atom (Cl) is bonded to the second carbon (C2), and a phenyl group (a C6H5 ring) is attached to the third carbon (C3) via a methylene (B1212753) (-CH2-) bridge. This specific arrangement of functional groups—a chlorine and a hydroxyl group on adjacent carbon atoms—is the hallmark of a chlorohydrin.

The connectivity can be systematically described as a propan-1-ol chain substituted at the C2 position with a chlorine atom and at the C3 position with a phenyl group. The presence of both a chloro and a hydroxyl group, along with a bulky, non-polar phenyl ring, imparts a distinct chemical character to the molecule.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClO nih.gov |

| Molecular Weight | 170.63 g/mol guidechem.com |

| Functional Groups | Primary Alcohol, Chloro, Phenyl |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Identification and Assignment of the Stereogenic Center at C2

Chirality in this compound originates from a single stereogenic center. A stereogenic center (or chiral center) is a carbon atom bonded to four different substituent groups. In this molecule, the carbon at the second position (C2) is the stereocenter.

The four distinct groups attached to C2 are:

A chlorine atom (-Cl)

A hydrogen atom (-H)

A hydroxymethyl group (-CH₂OH)

A benzyl (B1604629) group (-CH₂-C₆H₅)

The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as this compound and (R)-2-Chloro-3-phenylpropan-1-ol.

Application of Cahn-Ingold-Prelog Rules for (S)-Configuration Assignment

The (S) designation in the compound's name is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized method for specifying the absolute configuration of a stereocenter. chemeurope.comfiveable.me The assignment process involves two main steps: prioritizing the substituents and determining the direction of rotation.

Step 1: Assigning Priorities Priorities are assigned to the four groups attached to the C2 stereocenter based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. wikipedia.orgyoutube.com

-Cl (Chlorine): The chlorine atom has the highest atomic number (Z=17), so it is assigned the highest priority (1).

-CH₂OH (Hydroxymethyl): The carbon atom is attached to an oxygen atom (Z=8).

-CH₂-C₆H₅ (Benzyl): The carbon atom is attached to another carbon atom (Z=6).

-H (Hydrogen): The hydrogen atom has the lowest atomic number (Z=1), so it is assigned the lowest priority (4).

To differentiate between the hydroxymethyl and benzyl groups (priorities 2 and 3), we look at the atoms one step further away. The carbon of the -CH₂OH group is bonded to an oxygen, a hydrogen, and a hydrogen (O, H, H). The carbon of the -CH₂-C₆H₅ group is bonded to a carbon (of the phenyl ring), a hydrogen, and a hydrogen (C, H, H). Since oxygen has a higher atomic number than carbon, the -CH₂OH group receives the higher priority of the two.

Therefore, the final priority order is:

Priority 1: -Cl

Priority 2: -CH₂OH

Priority 3: -CH₂-C₆H₅

Priority 4: -H

Step 2: Determining Configuration To assign the configuration, the molecule is oriented in space so that the lowest-priority group (in this case, -H) points away from the observer. youtube.com The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed.

For this compound, when the hydrogen atom is positioned in the back, the sequence from -Cl (1) to -CH₂OH (2) to -CH₂-C₆H₅ (3) traces a counter-clockwise path. According to CIP convention, a counter-clockwise direction corresponds to the Sinister or (S) configuration. chemeurope.com

Analysis of Conformational Preferences and Energy Minima

The presence of three rotatable single bonds in this compound allows it to adopt various three-dimensional shapes, or conformations. The analysis of these conformations focuses on the rotation around the C1-C2 and C2-C3 bonds, which determines the relative positions of the key functional groups. The most stable conformations correspond to energy minima.

The primary conformations are staggered arrangements, known as anti and gauche. lumenlearning.com

An anti conformation occurs when the largest or most significant groups on adjacent carbons are positioned 180° apart.

A gauche conformation occurs when these groups are positioned 60° apart. chemistrysteps.com

While anti conformations often minimize steric hindrance and are therefore lower in energy, this is not always the case. lumenlearning.com In molecules capable of forming intramolecular hydrogen bonds, a gauche conformation can be more stable. youtube.comvaia.com For this compound, looking down the C1-C2 bond, a gauche conformation that places the electronegative chlorine atom and the hydroxyl group in proximity could be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This stabilizing interaction can lower the energy of the gauche conformer, potentially making it more stable than the anti conformer where the groups are far apart. youtube.com

Theoretical Aspects of Optical Activity in Chiral Chlorohydrins

This compound is optically active, meaning it can rotate the plane of plane-polarized light. pressbooks.pub This phenomenon is a direct consequence of its chirality. wikipedia.org

The theoretical basis for optical activity lies in the interaction of chiral molecules with light. Plane-polarized light can be described as the superposition of two components: right-circularly polarized light and left-circularly polarized light. vt.edu When this light passes through a sample of a chiral compound, the molecule's chiral electron cloud interacts differently with the right- and left-circularly polarized components. This difference in interaction causes the two components to travel through the medium at different velocities and with different indices of refraction.

As a result, when the two components recombine upon exiting the sample, the plane of polarization of the emergent light is rotated relative to the incident light. Enantiomers rotate light by the exact same magnitude but in opposite directions. libretexts.org One enantiomer will be dextrorotatory (rotating light clockwise, designated as (+)), while its mirror image will be levorotatory (rotating light counter-clockwise, designated as (–)). pressbooks.pub

It is crucial to note that the (S) designation from the CIP rules does not predict whether the compound will be dextrorotatory (+) or levorotatory (–). The sign and magnitude of the specific rotation must be determined experimentally using a polarimeter. pressbooks.pub The theoretical prediction of optical rotation from first principles is a complex task that requires sophisticated quantum chemical calculations, such as density functional theory (DFT), which model the molecule's electronic structure and its interaction with electromagnetic fields. researchgate.netrsc.org For chiral chlorohydrins, as with other chiral molecules, the observed optical rotation is a fundamental physical property that confirms the macroscopic expression of their molecular chirality.

Advanced Methodologies for the Stereoselective Synthesis of S 2 Chloro 3 Phenylpropan 1 Ol

Asymmetric Chemical Synthesis Approaches

Catalytic Asymmetric Reduction of Prochiral Ketones or Aldehydes

The asymmetric reduction of prochiral ketones, such as β-chloropropiophenone, represents a direct and efficient strategy for accessing (S)-2-chloro-3-phenylpropan-1-ol. This transformation is often accomplished using chiral catalysts, which can be either metal-based or purely organic.

Supported iron-based chiral catalysts have been investigated for the asymmetric hydrogenation of β-chloropropiophenone. ccsenet.org A study demonstrated that by optimizing reaction parameters such as temperature, pressure, and the concentration of potassium hydroxide (B78521), a high yield (99%) and enantiomeric excess (90% ee) of the desired (S)-enantiomer could be achieved. ccsenet.org Specifically, the optimal conditions were found to be a temperature of 60°C, a pressure of 1.2 MPa, and a KOH concentration of 2x10⁻² mol/L. ccsenet.org

Another approach involves the use of iridium catalysts. A novel synthetic route for chiral cis-vicinal halohydrins was developed using an Ir/f-phamidol-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketones, achieving high yields and excellent diastereoselectivities and enantioselectivities. rsc.org Traditional methods for preparing enantiopure chlorohydrins often rely on transition metal-catalyzed asymmetric transfer hydrogenation, the Meerwein-Ponndorf-Verley reduction, or the hydroboration of α-chloroketones. acs.orgnih.gov

The following table summarizes the results of the catalytic asymmetric reduction of β-chloropropiophenone.

| Catalyst System | Temperature (°C) | Pressure (MPa) | KOH Concentration (mol/L) | Yield (%) | Enantiomeric Excess (ee, %) |

| Supported Iron-based | 60 | 1.2 | 2x10⁻² | 99 | 90 |

Organocatalytic Strategies for Enantioselective Functionalization of Related Substrates

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org These catalysts, which are small organic molecules, can effectively promote a wide range of enantioselective transformations. rsc.org In the context of synthesizing chiral chlorohydrins, organocatalytic strategies often involve the functionalization of related substrates.

For instance, C3-symmetric cinchona-based organocatalysts have demonstrated high stereoselectivity in Michael and Friedel-Crafts reactions. mdpi.com The structural features of these catalysts can create a sterically hindered environment in the transition state, leading to enhanced enantioselectivity. mdpi.com While not directly applied to this compound in the provided information, the principles of organocatalytic enantioselective functionalization are broadly applicable. nih.gov

Chiral Auxiliary-Mediated Transformations for C-C Bond Formation or Halogenation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been widely used in asymmetric synthesis for decades. researchgate.net

One notable example is the use of (S)-2-(dibenzylamino)-3-phenylpropanal as a chiral auxiliary. bris.ac.uk Nucleophilic addition to this aldehyde proceeds with high 1,2-stereocontrol. bris.ac.uk This auxiliary can be prepared in three high-yielding steps from L-phenylalanine. bris.ac.uk Another classic example is camphorsultam, which has been used to construct core oxazoline (B21484) rings asymmetrically. wikipedia.org The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has also been extensively developed for the asymmetric synthesis of organic molecules via carbon-carbon bond forming reactions on attached acyl ligands. iupac.org

The general scheme for employing a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction to create a new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Kinetic Resolution Techniques Applied to Racemic Chlorohydrins

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A highly efficient method for the enantioselective preparation of chlorohydrins is through dynamic kinetic resolution (DKR). organic-chemistry.org This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgacs.org For example, the DKR of various aromatic chlorohydrins using Pseudomonas cepacia lipase (B570770) (PS-C "Amano" II) and a ruthenium catalyst has been shown to produce chlorohydrin acetates in high yields and with high enantiomeric excesses (>99% ee). organic-chemistry.org These optically pure chlorohydrin acetates are valuable intermediates that can be converted into other important chiral compounds. organic-chemistry.orgnih.gov

The success of DKR relies on the racemization catalyst being faster than the enzymatic resolution. organic-chemistry.org For some chlorohydrins, ruthenium-based catalysts may require elevated temperatures for efficient racemization. acs.org

Biocatalytic and Chemoenzymatic Routes

Enzyme-Catalyzed Asymmetric Reductions Utilizing Reductases and Dehydrogenases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes, such as reductases and dehydrogenases, can catalyze the asymmetric reduction of prochiral ketones with high enantioselectivity under mild reaction conditions. nih.gov

Several enzymatic methods have been reported for accessing enantiopure chlorohydrins, including the biocatalytic hydrogen-transfer reduction of prochiral α-chloroketones. nih.gov For instance, the yeast Rhodotorula glutinis has been shown to reduce 3-chloropropiophenone (B135402) to (S)-(-)-3-chloro-1-phenylpropanol with a 70% yield and 93% ee. nih.gov

A bienzymatic cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been developed for the synthesis of optically active chlorohydrins from the corresponding α-chloroenones. acs.orgnih.gov This cooperative catalytic system affords the desired products in excellent conversions and selectivities. acs.orgnih.gov Imine reductases (IREDs) are also emerging as attractive enzymes for asymmetric synthesis, although their substrate scope is still being expanded through protein engineering. nih.gov

The following table summarizes the biocatalytic reduction of 3-chloropropiophenone using various microorganisms.

| Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Rhodotorula glutinis | (S)-(-)-3-chloro-1-phenylpropanol | 70 | 93 |

| Daucus carota | 3-chloro-1-phenylpropanol | Low | High |

| Pastinaca sativa | 3-chloro-1-phenylpropanol | Low | High |

| Saccharomyces carlsbergensis | 3-chloro-1-phenylpropanol | - | - |

| Penicillium citrinum | 3-chloro-1-phenylpropanol | - | - |

Lipases are another class of enzymes widely used in the kinetic resolution of racemic alcohols. researchgate.netresearchgate.netmdpi.com For example, lipase from Pseudomonas fluorescens (LAK) can be used for the enantiomer-selective acylation of racemic 3-chloro-1-phenylpropan-1-ol. researchgate.net By stopping the reaction at a conversion higher than the theoretical optimum of 50%, enantiopure (S)-1-aryl-3-chloropropan-1-ols can be obtained. researchgate.net

Whole-Cell Biotransformations with High Enantioselectivity (e.g., Baker's Yeast in analogous systems)

Whole-cell biotransformations offer an environmentally benign and highly selective route for the synthesis of chiral alcohols. Microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), are frequently employed for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. biomedpharmajournal.orgwikipedia.org This process leverages the array of dehydrogenase enzymes within the cell, which catalyze the reduction with high enantioselectivity. wikipedia.org

In analogous systems, the asymmetric reduction of various prochiral ketones using baker's yeast has been extensively studied. nih.gov For instance, the reduction of acetophenone (B1666503) derivatives using baker's yeast yields the corresponding (R)-alcohols with good enantiomeric excess (ee) and high yields. biomedpharmajournal.org The reaction is typically carried out in an aqueous medium where the yeast cells are suspended, and a carbohydrate source like glucose or sucrose (B13894) provides the necessary reducing equivalents (NAD(P)H) through glycolysis. acgpubs.orgyoutube.com

The stereoselectivity of the reduction is influenced by several factors, including the substrate structure, reaction medium, and the physiological state of the yeast cells. researchgate.net While aqueous systems are common, reductions can also be performed in organic solvents, which can sometimes alter or enhance the enantioselectivity. acgpubs.orgresearchgate.net However, reactions in organic solvents may be limited by the initial concentration of the cofactor within the yeast, as regeneration can be inefficient in non-aqueous environments. acgpubs.org

Table 1: Asymmetric Reduction of Prochiral Ketones using Baker's Yeast

| Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Acetophenone Derivatives | (R)-alcohols | up to 70% | > 80% | biomedpharmajournal.org |

| Aromatic Ketones | Optically active alcohols | 82-91% | Moderate | researchgate.net |

Enzyme-Mediated Kinetic Resolution via Esterification or Hydrolysis (e.g., Lipase-Catalyzed Processes for related aryl-chloropropanols)

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method relies on the differential reaction rates of enantiomers with an enzyme, typically a lipase, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. For aryl-chloropropanols, lipase-catalyzed esterification or hydrolysis are common strategies.

In lipase-catalyzed kinetic resolution, a racemic alcohol is acylated in the presence of a lipase and an acyl donor. One enantiomer reacts faster, forming an ester, while the other remains largely unreacted. The separation of the resulting ester from the unreacted alcohol achieves the resolution. The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity and conversion.

For example, lipases are known to catalyze the hydrolysis of esters of chloropropanols. repec.orgagriculturejournals.cznih.gov This process can be exploited for kinetic resolution. The formation and hydrolysis of chloropropanol (B1252657) esters are significant in food chemistry, where they are considered contaminants. nih.govmdpi.comnih.gov The enzymatic processes involved in their transformation can be harnessed for synthetic purposes. mdpi.com

Cofactor Regeneration Systems in Biocatalytic Processes

Many biocatalytic reductions, including those catalyzed by dehydrogenases for the synthesis of chiral alcohols, require stoichiometric amounts of expensive nicotinamide (B372718) cofactors like NAD(P)H. nih.govillinois.edu To make these processes economically viable on a preparative scale, efficient in-situ cofactor regeneration is essential. illinois.edunih.govacs.org

Cofactor regeneration systems can be broadly categorized into enzyme-coupled and substrate-coupled approaches. nih.govacs.org

Enzyme-Coupled Systems: This is the most common method, where a second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. researchgate.net For example, glucose dehydrogenase (GDH) is often paired with the primary dehydrogenase. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. researchgate.net Similarly, formate (B1220265) dehydrogenase (FDH) can be used with formate as the co-substrate to regenerate NADH. researchgate.net An alcohol dehydrogenase (ADH) can also be employed in the regeneration system, using a cheap alcohol like isopropanol (B130326) as the substrate. nih.gov

Substrate-Coupled Systems: In this approach, the same enzyme that catalyzes the primary reduction also oxidizes a co-substrate to regenerate the cofactor. nih.gov This is simpler as it only requires a single enzyme. For instance, an ADH can reduce the target ketone while simultaneously oxidizing a sacrificial alcohol like isopropanol. acs.org

Whole-cell systems, such as those using E. coli or baker's yeast, have an inherent advantage as they possess the metabolic machinery to regenerate cofactors using simple carbon sources like glucose. nih.govacs.org Recent research has also explored novel pathways, such as the ethanol (B145695) utilization pathway, for more efficient NADH regeneration. auctoresonline.org

Table 2: Common Cofactor Regeneration Systems

| Regeneration Enzyme | Co-substrate | Cofactor Regenerated | Reference |

|---|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | NAD(P)H | researchgate.net |

| Formate Dehydrogenase (FDH) | Formate | NADH | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Isopropanol | NAD(P)H | acs.orgnih.gov |

Enantioselective Separation Techniques

When stereoselective synthesis does not yield an enantiomerically pure product, separation techniques are employed to resolve the racemic mixture.

Chromatographic Resolution with Chiral Stationary Phases

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used method for the analytical and preparative separation of enantiomers. rsc.orgchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. eijppr.comchromatographyonline.com

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being among the most versatile and broadly applicable. eijppr.comchromatographyonline.comnih.gov These CSPs can operate in different modes, including normal phase, reversed phase, and polar organic mode, offering flexibility in method development. chromatographyonline.com The choice of mobile phase, temperature, and flow rate can be optimized to improve the resolution of the enantiomers. sigmaaldrich.com For instance, a validated chiral HPLC method for the separation of epichlorohydrin (B41342) enantiomers, a related compound, was developed using an immobilized amylose-based stationary phase. derpharmachemica.comresearchgate.net

Table 3: Common Chiral Stationary Phases

| CSP Type | Description | Applications | Reference |

|---|---|---|---|

| Polysaccharide-based | Derivatives of cellulose and amylose coated on silica. | Broad applicability for a wide range of chiral compounds. | eijppr.comnih.gov |

| Pirkle-type | Small chiral molecules covalently bonded to a support. | Good for compounds with π-acidic or π-basic groups. | eijppr.com |

| Protein-based | Proteins like bovine serum albumin immobilized on silica. | Separation of a variety of chiral drugs. | eijppr.com |

Diastereomeric Derivatization and Subsequent Separation

A classic and still widely used method for resolving enantiomers is their conversion into a mixture of diastereomers. wikipedia.orglibretexts.org This is achieved by reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent. nih.gov The resulting diastereomers have different physical properties, such as solubility and boiling points, which allows for their separation by standard techniques like crystallization or achiral chromatography. libretexts.orgresearchgate.net

For chiral alcohols like this compound, common chiral derivatizing agents include chiral acids or their derivatives, which form diastereomeric esters. rsc.orgmdpi.com After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the alcohol. wikipedia.org The success of this method depends on finding a suitable derivatizing agent that reacts efficiently and provides diastereomers with sufficiently different properties for easy separation. nih.govresearchgate.net

Crystallization-Based Resolution Methods for Enantiomeric Enrichment

Crystallization offers a cost-effective and scalable method for the separation of enantiomers. uctm.eduresearchgate.net There are several crystallization-based resolution techniques:

Diastereomeric Salt Crystallization: This is the most common crystallization method, where a racemic acid or base is reacted with a chiral resolving agent to form diastereomeric salts. wikipedia.orgresearchgate.net These salts have different solubilities, allowing for their separation by fractional crystallization. researchgate.net

Preferential Crystallization: This method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiopure crystals. wikipedia.orguctm.edu By seeding a supersaturated solution of the racemate with crystals of one enantiomer, that enantiomer can be selectively crystallized. uctm.edugoogle.com

Crystallization-induced Asymmetric Transformation: This powerful technique combines crystallization with in-situ racemization of the unwanted enantiomer in the solution phase. This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer. nih.gov

The feasibility of a crystallization-based resolution depends on the phase diagram of the enantiomeric system. uctm.eduresearchgate.net Only about 5-10% of racemic compounds form conglomerates suitable for preferential crystallization, while the majority form racemic compounds that are more challenging to resolve directly by crystallization. uctm.edu

Chemical Transformations and Reaction Mechanisms of S 2 Chloro 3 Phenylpropan 1 Ol

Nucleophilic Substitution Reactions at the Chiral Center (C2) and C1

The presence of two electrophilic centers, the carbon bearing the chlorine atom (C2) and the carbon bearing the hydroxyl group (C1), makes (S)-2-chloro-3-phenylpropan-1-ol an interesting substrate for nucleophilic substitution reactions. The reactivity at each site depends on the reaction conditions and the nature of the nucleophile.

Nucleophilic substitution at the chiral C2 center is of particular interest due to the potential for either inversion or retention of stereochemistry, proceeding through SN2 or SN1 mechanisms, respectively.

SN2 Mechanism: A direct attack of a nucleophile at the C2 carbon, which is a secondary center, would proceed via an SN2 mechanism. This is a single-step process where the nucleophile attacks as the leaving group (chloride) departs, resulting in an inversion of the stereochemical configuration. Strong nucleophiles and polar aprotic solvents favor SN2 reactions. youtube.com For this compound, an SN2 reaction would lead to the corresponding (R)-substituted product. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

SN1 Mechanism: An SN1 mechanism involves the formation of a carbocation intermediate. libretexts.org For this to occur at the C2 position, the chloride ion would first depart, forming a secondary carbocation. This carbocation is planar, and a subsequent attack by a nucleophile can occur from either face, leading to a mixture of both retention and inversion of configuration, often resulting in a racemic or near-racemic product. libretexts.orgyoutube.com However, the formation of a secondary carbocation is less favorable than a tertiary one. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. youtube.com The rate-determining step is the unimolecular formation of the carbocation. libretexts.org

The choice between SN1 and SN2 pathways at a secondary halide is influenced by the nucleophile's strength, solvent polarity, and temperature. wordpress.com Strong nucleophiles and less polar solvents tend to favor the SN2 pathway, leading to inversion of stereochemistry. wordpress.com Conversely, weak nucleophiles and polar protic solvents that can stabilize a carbocation intermediate would favor the SN1 pathway, leading to racemization. youtube.comlibretexts.org

The proximate hydroxyl and chloro groups in this compound allow for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the adjacent carbon bearing the chlorine atom (C2) in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, results in the formation of a three-membered ring, an epoxide. Specifically, treatment of this compound with a base would lead to the formation of (S)-2-(phenylmethyl)oxirane. This type of reaction is a common and efficient method for synthesizing epoxides from halohydrins.

Other heterocyclic structures could potentially be formed under different reaction conditions. For instance, cyclization involving the phenyl ring could occur under radical conditions, as has been observed with related phenylpropanol derivatives. rsc.org

Reactions Involving the Phenyl Substituent and its Electronic Effects

The phenyl group in this compound is more than a simple structural component; its electronic properties significantly influence the reactivity of the entire molecule. While the phenyl ring itself can undergo electrophilic aromatic substitution, its primary role in many transformations of this compound is electronic.

The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, but more significantly, it is capable of donating electron density through resonance, especially when it can stabilize an adjacent positive charge. This resonance-donating capability is crucial in reactions that proceed via carbocationic intermediates at the benzylic position (C3). However, for the carbon bearing the chlorine (C2), the phenyl group's influence is primarily an inductive one, slightly withdrawing electron density.

In reactions where a carbocation might be formed, the benzylic nature of the C3 position plays a pivotal role. For instance, in potential solvolysis reactions or under strongly acidic conditions, the formation of a carbocation at C2 would be destabilized by the adjacent electron-withdrawing chlorine. Conversely, any reaction pathway involving a positive charge at C3 would be stabilized by the phenyl ring.

The electronic nature of the phenyl group also affects the acidity of the benzylic protons at C3 and the C-H bond strength. This can be a determining factor in elimination reactions. Studies on similar structures, such as 1-phenyl-2-chloropropane, show that the phenyl group facilitates elimination reactions to form phenylpropenes. doubtnut.com In the case of this compound, base-induced elimination would likely lead to the formation of a cinnamyl alcohol derivative, with the phenyl group stabilizing the forming double bond of the conjugated system.

Furthermore, the electronic character of the phenyl ring can be modulated by introducing substituents onto the ring itself. Electron-donating groups (e.g., methoxy) would enhance the resonance stabilization of any adjacent positive charge, accelerating reactions that proceed through a benzylic carbocation. Conversely, electron-withdrawing groups (e.g., nitro) would destabilize such an intermediate and slow down the reaction rate. This principle is widely used in mechanistic studies to probe the electronic demands of a reaction's transition state. Research on the chlorination of benzylic alcohols has shown that both electron-donating and electron-withdrawing substituents on the phenyl ring are tolerated, suggesting the reaction can proceed through pathways that accommodate these electronic differences, such as via a carbocationic intermediate. orgsyn.org

Mechanistic Studies of Stereoselective Transformations

The chiral nature of this compound makes it a valuable precursor for the synthesis of other chiral molecules. The most significant stereoselective transformation it undergoes is the intramolecular cyclization to form (S)-styrene oxide.

This reaction is a classic example of an intramolecular Williamson ether synthesis. The mechanism proceeds via two distinct steps under basic conditions:

Deprotonation: A base, typically a hydroxide (B78521) or an alkoxide, deprotonates the primary hydroxyl group to form the corresponding (S)-alkoxide. This is a rapid acid-base reaction.

Intramolecular Nucleophilic Substitution (Sₙ2): The newly formed alkoxide acts as an internal nucleophile. It attacks the adjacent carbon atom (C2) that bears the chlorine atom, displacing the chloride ion as the leaving group.

This intramolecular Sₙ2 attack proceeds via a backside attack relative to the carbon-chlorine bond. Due to the molecule's conformation, this results in the formation of a three-membered epoxide ring with a specific, retained stereochemistry originating from the (S)-configuration of the starting material. The resulting product is (S)-styrene oxide. The stereochemistry at the C2 center dictates the stereochemistry of the final epoxide.

The efficiency of this cyclization is a subject of mechanistic study, with solvent and base choice playing a critical role. For instance, the use of sodium hydroxide in a biphasic system with a phase-transfer catalyst can facilitate the reaction.

| Transformation | Reactant | Reagent | Product | Mechanism |

| Epoxidation | This compound | Base (e.g., NaOH) | (S)-Styrene Oxide | Intramolecular Sₙ2 |

This table summarizes the key stereoselective transformation of this compound.

Beyond this fundamental reaction, the principles of stereoselectivity are paramount. For example, enzymatic reactions have been developed for the production of (S)-styrene oxide with very high enantiomeric excess, although these typically start from styrene (B11656). nih.gov These biocatalytic methods, often employing styrene monooxygenases, highlight the demand for enantiopure epoxides. nih.govrsc.org The chemo-enzymatic approaches, which may involve the regioselective opening of the resulting epoxide with nucleophiles like azide, further underscore the importance of controlling stereochemistry in subsequent transformations. rsc.org

Studies on the elimination reactions of similar, non-hydroxylated analogs like 2-chloro-1-phenylpropane have provided deep mechanistic insight into the stereochemical course of such reactions. rsc.org These studies have shown that the stereochemistry of the elimination (syn vs. anti) is highly dependent on the base-solvent system used. rsc.org While this compound preferentially undergoes intramolecular substitution to the epoxide, understanding the factors that govern elimination in related systems is crucial for optimizing reaction conditions to favor the desired stereoselective cyclization over potential side reactions.

Applications of S 2 Chloro 3 Phenylpropan 1 Ol As a Chiral Building Block in Advanced Synthesis

Precursor in the Asymmetric Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules in an enantiomerically pure form is a primary objective in modern chemistry, especially for biologically active compounds. nih.govnih.gov (S)-2-chloro-3-phenylpropan-1-ol serves as an essential starting material in this endeavor. The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.govnih.gov This compound is a key constituent of this pool, providing a foundational structure that can be elaborated upon to generate more complex targets.

The process of asymmetric synthesis often involves the use of chiral catalysts to transform non-chiral starting materials into chiral products. nih.gov However, using a pre-existing chiral building block like this compound can simplify the synthetic route and ensure the desired stereochemistry in the final product. For instance, the synthesis of chiral amino alcohols and other nitrogen-containing compounds can be achieved using synthons derived from natural sources like serine. sigmaaldrich.com The structure of this compound is analogous to these synthons, making it a useful precursor for a variety of nitrogen-containing targets.

The applications of this chiral building block are diverse, ranging from the synthesis of natural products to the creation of novel organic materials. mdpi.com Its utility is demonstrated in the preparation of multi-aryl substituted imidazole (B134444) alcohol derivatives, where the chiral center from a precursor like l-phenylalaninol (B554972) is maintained throughout the reaction sequence. nih.gov

Construction of Enantiomerically Pure Scaffolds for Chemical Libraries

Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new drug candidates. The construction of these libraries with enantiomerically pure scaffolds is crucial, as the biological activity of a molecule is often dependent on its stereochemistry. enamine.net this compound provides a rigid and stereochemically defined scaffold upon which a variety of functional groups can be introduced.

The modular nature of this building block allows for the systematic modification of its structure to generate a library of related compounds. nih.gov This approach is vital in medicinal chemistry for exploring the structure-activity relationship (SAR) of a potential drug. For example, derivatives of a core scaffold can be synthesized to optimize pharmacological properties such as potency, selectivity, and metabolic stability. researchgate.net The versatility of this compound allows for the creation of diverse molecular frameworks, which is a key aspect in the development of new therapeutic agents.

The table below illustrates the potential for creating a diverse chemical library from the this compound scaffold.

| Scaffold Modification | Potential Derivative Class | Therapeutic Relevance |

| Nucleophilic substitution of the chloride | Amino alcohols, ethers, thioethers | Precursors for various drug classes |

| Oxidation of the primary alcohol | Aldehydes, carboxylic acids | Intermediates for further functionalization |

| Modification of the phenyl group | Substituted aromatic derivatives | Modulation of biological activity |

Intermediate in the Preparation of Pharmaceutical Precursors

The structural motif of a phenylpropylamine or a related structure is present in a number of antidepressant drugs. nih.gov this compound is a key intermediate in the synthesis of precursors for such therapeutic agents. Its chemical structure allows for the introduction of various amine functionalities, which are often crucial for the biological activity of antidepressants.

For example, the synthesis of (S)-nafenodone, an antidepressant, can be achieved through a palladium-catalyzed reaction involving a chiral ligand. nih.gov The core structure of nafenodone (B1677896) shares similarities with this compound. Similarly, the synthesis of other antidepressants like reboxetine (B1679249) and zimelidine involves intermediates with related structural features. nih.gov The table below lists some antidepressant drugs with structural motifs that can be conceptually derived from or are similar to this compound.

| Antidepressant Drug | Relevant Structural Motif | Mechanism of Action (if known) |

| Reboxetine | Phenyl-morpholine | Selective Norepinephrine Reuptake Inhibitor (SNRI) nih.gov |

| Nafenodone | Phenyl-tetralone | Serotonin and Norepinephrine Reuptake Inhibitor nih.gov |

| Zimelidine | Phenyl-allylamine | Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov |

| Fluoxetine | Phenyl-propoxyamine | Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov |

| Imipramine | Dibenzazepine | Tricyclic Antidepressant nih.gov |

Research has also explored the antidepressant-like activities of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, which bear a strong structural resemblance to this compound. researchgate.net This underscores the importance of this chiral building block in the ongoing search for new and more effective treatments for depression. nih.gov

Role in the Development of Chiral Ligands and Catalysts

Chiral ligands and catalysts are at the heart of asymmetric synthesis, enabling the production of single-enantiomer compounds with high efficiency and selectivity. researchgate.net The development of new and effective chiral ligands is a continuous area of research. This compound can serve as a precursor for the synthesis of novel chiral ligands.

The functional groups on this molecule can be modified to create bidentate or multidentate ligands that can coordinate with a metal center to form a chiral catalyst. For instance, the alcohol group can be converted into a phosphine, and the chloro group can be substituted with another coordinating atom like sulfur or nitrogen, leading to the formation of P,O-, P,S-, or P,N-type ligands. nih.govcapes.gov.brscilit.com These types of mixed-donor ligands have shown great promise in a variety of asymmetric catalytic reactions. nih.gov

The table below provides examples of chiral ligand types and their applications in asymmetric catalysis, illustrating the potential for ligands derived from this compound.

| Chiral Ligand Type | Metal Catalyst | Asymmetric Reaction | Reference |

| P,S-mixed donor ligands | Palladium, Iridium | Allylic alkylation, hydrogenation | nih.govcapes.gov.br |

| P,N-ligands (e.g., PHOX) | Palladium, Iridium | Allylic substitution, hydrogenation | nih.gov |

| Bisphosphine ligands (e.g., DuPHOS) | Rhodium | Asymmetric hydrogenation | nih.govresearchgate.net |

The versatility of this compound as a starting material for chiral ligand synthesis provides a pathway to new catalytic systems with unique reactivity and selectivity, further expanding the toolbox of synthetic organic chemists. nih.govcapes.gov.br

Analytical and Spectroscopic Methods for Stereochemical and Structural Characterization

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for the enantioseparation of chiral compounds like (S)-2-Chloro-3-phenylpropan-1-ol. The separation mechanism is based on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for this purpose. mdpi.com For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) is a type of CSP that has proven effective for the simultaneous determination of various chiral compounds. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326), is crucial for optimizing the separation. The hydroxyl group in this compound can form transient diastereomeric complexes with the CSP, which is the basis for chiral recognition.

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table represents typical starting conditions for method development.

Gas Chromatography (GC) on a capillary column coated with a chiral stationary phase is another powerful method for determining the enantiomeric purity of volatile or semi-volatile compounds like this compound, which may require derivatization to increase its volatility. chromatographyonline.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides possess a chiral cavity and can separate enantiomers based on inclusion complexation. researchgate.net The hydroxyl and chloro groups of the enantiomers interact differently with the chiral centers of the cyclodextrin (B1172386), resulting in different retention times and allowing for their separation and quantification. chromatographyonline.comresearchgate.net The choice of the specific cyclodextrin derivative is critical for achieving optimal resolution. gcms.cz

Table 2: Common Chiral Stationary Phases for GC

| Stationary Phase Type | Common Derivatives |

|---|---|

| β-Cyclodextrin | Permethylated, 2,3-di-O-acetyl-6-O-TBDMS |

| γ-Cyclodextrin | 2,6-di-O-pentyl-3-trifluoroacetyl |

Data sourced from references chromatographyonline.comgcms.cz.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and for assigning its stereochemistry, often through the use of chiral auxiliaries.

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the CH₂OH group, the CHCl group, and the Ph-CH₂ group would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons. For example, the protons on the carbon bearing the hydroxyl group would likely appear as a doublet of doublets.

In the ¹³C NMR spectrum, each carbon atom in the molecule gives a distinct signal. The carbon of the phenyl ring would appear in the aromatic region (δ 125-140 ppm), while the carbons of the propyl chain would appear in the aliphatic region. The chemical shifts of the carbons attached to the chlorine atom and the hydroxyl group would be significantly influenced by these electronegative atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-CH | 7.20 - 7.40 (m) | 127.0 - 138.0 |

| Ph-CH₂ | ~2.9 - 3.2 (m) | ~40.0 |

| CHCl | ~4.1 - 4.3 (m) | ~60.0 |

| CH₂OH | ~3.7 - 3.9 (m) | ~65.0 |

| OH | Variable | N/A |

Predicted values are based on analogous structures from sources rsc.orgnih.gov.

To aid in stereochemical assignment, this compound can be derivatized with a chiral fluorinated agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net The resulting diastereomeric esters will exhibit distinct signals in the ¹⁹F NMR spectrum. The difference in the chemical shifts of the fluorine signals for the two diastereomers can be correlated to the absolute configuration of the original alcohol. This method provides a powerful tool for confirming the stereochemistry at the C-2 position. researchgate.net

In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties. To determine enantiomeric purity via NMR, one can use either chiral derivatizing agents or chiral shift reagents. libretexts.org

Chiral Derivatizing Agents: As mentioned with MTPA, reacting the chiral alcohol with a chiral derivatizing agent creates a mixture of diastereomers. These diastereomers have different physical properties and, therefore, produce distinct sets of signals in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the corresponding peaks. researchgate.net

Chiral Shift Reagents (CSRs): Chiral lanthanide shift reagents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be added to the NMR sample. libretexts.orgharvard.edu The chiral reagent forms a transient complex with the enantiomers. This interaction creates a chiral environment around the molecule, causing the corresponding protons in the two enantiomers to experience different magnetic fields. researchgate.net As a result, separate signals for each enantiomer appear in the ¹H NMR spectrum, and their relative concentrations can be determined by integration. libretexts.orgharvard.edu This technique is particularly useful as it does not require covalent modification of the analyte. libretexts.org

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy involves the differential interaction of a chiral substance with left and right circularly polarized light. These techniques are paramount for determining the absolute configuration of enantiomers in solution.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer, as its mirror image will produce a spectrum of equal magnitude but opposite sign. nih.gov This makes VCD an invaluable tool for the determination of absolute configuration. nih.gov

The practical application of VCD for assigning the absolute configuration of a molecule like this compound involves a comparative analysis between the experimental VCD spectrum and a theoretically predicted spectrum. schrodinger.com The theoretical spectrum is typically generated using ab initio quantum mechanical calculations, often employing Density Functional Theory (DFT). nih.gov

For a molecule with conformational flexibility, such as this compound, the computational process involves identifying all low-energy conformers and calculating the VCD spectrum for each. The final theoretical spectrum is a Boltzmann-averaged spectrum of these individual conformers. schrodinger.com A good agreement between the experimental and the calculated spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. nih.gov

Several factors can influence the quality and interpretation of VCD spectra. The choice of solvent is crucial, as it can affect the conformational equilibrium and intermolecular interactions, such as hydrogen bonding, which in turn alters the VCD spectrum. schrodinger.com In some cases, to simplify the conformational landscape and eliminate complications from intermolecular hydrogen bonding, the molecule of interest may be derivatized, for instance, by converting a hydroxyl group to a methyl ether or an ester. nih.gov This can lead to a more defined set of conformers and a cleaner VCD spectrum, facilitating a more straightforward comparison with theoretical calculations. nih.gov

A hypothetical comparison of the key VCD spectral features for the enantiomers of 2-chloro-3-phenylpropan-1-ol (B12084017) is presented in Table 1.

Table 1: Hypothetical VCD Spectral Data for the Enantiomers of 2-Chloro-3-phenylpropan-1-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | (S)-enantiomer VCD Signal | (R)-enantiomer VCD Signal |

| ~3400 | O-H stretch | Positive | Negative |

| ~2900 | C-H stretch | Negative | Positive |

| ~1100 | C-O stretch | Positive | Negative |

| ~750 | C-Cl stretch | Negative | Positive |

This table is illustrative and does not represent actual experimental data.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov The resulting ORD curve can be used to characterize chiral compounds and, in some cases, to determine their absolute configuration.

An ORD spectrum displays either a plain curve, which is a smooth curve that increases or decreases with wavelength, or an anomalous curve that shows both a peak and a trough. researchgate.net The latter, known as a Cotton effect, is observed when the measurement is carried out at wavelengths near an electronic absorption band of the chiral molecule. The sign of the Cotton effect can sometimes be correlated with the absolute configuration of the molecule.

For diastereomers, ORD can be a useful tool for differentiation, as they will exhibit different ORD curves. nih.gov However, for assigning the absolute configuration of a single enantiomer like this compound, the application of empirical rules, such as the Octant Rule for ketones, is often necessary. These rules correlate the stereochemistry of the molecule with the sign of the observed Cotton effect. For a molecule like this compound, which lacks a strong chromophore in a rigid environment, inducing a Cotton effect might require derivatization to introduce a suitable chromophoric group.

While VCD has become a more robust and less empirical method for absolute configuration determination, ORD remains a valuable complementary technique in stereochemical analysis. nih.gov

Mass Spectrometry (MS) in Conjunction with Stereochemical Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While conventional MS is not inherently capable of distinguishing between stereoisomers, as enantiomers and diastereomers have the same mass, several strategies have been developed to enable stereochemical differentiation using mass spectrometry.

One approach involves the use of chiral selectors, either in the ionization source or as part of a chromatographic separation prior to MS analysis (LC-MS). In LC-MS, a chiral stationary phase can be used to separate enantiomers or diastereomers, which are then detected by the mass spectrometer.

Another strategy involves the formation of diastereomeric adducts by reacting the analyte with a chiral derivatizing agent. These diastereomeric derivatives can then be differentiated by MS/MS fragmentation patterns or by their chromatographic behavior.

More advanced techniques, such as ion mobility spectrometry-mass spectrometry (IMS-MS), can separate ions based on their size, shape, and charge, which can differ for diastereomers and even for different conformers of the same molecule.

For this compound, differentiating it from its enantiomer or diastereomers using MS would likely require a method that induces some form of chiral recognition. This could involve techniques like circular dichroism laser mass spectrometry, which has been shown to differentiate enantiomers of certain small molecules. nih.gov However, the development of a specific MS-based method for the stereochemical analysis of this particular compound would necessitate dedicated research to establish a reliable protocol.

X-ray Crystallography for Definitive Absolute Stereochemistry of Crystalline Analogs or Derivatives

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. thieme-connect.de

To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. thieme-connect.de When the X-ray energy is close to the absorption edge of an atom in the crystal, it causes a small phase shift in the scattered X-rays. This effect, known as the Bijvoet effect, breaks the inversion symmetry of the diffraction pattern, allowing for the differentiation between the two enantiomers. researchgate.net

A key requirement for this method is the availability of a high-quality single crystal of the target compound. researchgate.net For molecules that are liquids or oils at room temperature, or for those that are difficult to crystallize, derivatization can be employed. By reacting the molecule with a chiral or achiral reagent that promotes crystallization, a solid derivative suitable for X-ray analysis can be obtained. nih.gov The absolute configuration of the original molecule can then be inferred from the determined structure of the derivative, provided the reaction chemistry and the stereochemistry of the derivatizing agent are known. nih.gov

For light-atom molecules, such as this compound which is composed of carbon, hydrogen, oxygen, and chlorine, the anomalous scattering effect can be weak. The presence of a heavier atom (typically sulfur, phosphorus, or a halogen like bromine or iodine) can enhance the anomalous scattering effect, leading to a more confident assignment of the absolute configuration. thieme-connect.de In the case of this compound, the chlorine atom can be sufficient for this purpose, especially when using copper radiation. thieme-connect.de The Flack parameter, a value refined during the crystallographic analysis, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero indicating a correct assignment.

Table 2: Summary of Analytical Methods for Stereochemical Characterization

| Method | Principle | Sample Requirements | Key Information Provided |

| VCD | Differential absorption of circularly polarized IR light | Solution or neat liquid | Absolute configuration in solution |

| ORD | Wavelength-dependent rotation of plane-polarized light | Solution | Information on stereochemistry, can be empirical |

| MS | Mass-to-charge ratio of ions | Requires chiral modifier or chromatography for stereoisomers | Molecular weight, requires specific methods for stereochemistry |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Definitive absolute configuration in the solid state |

Computational Chemistry and Molecular Modeling Studies of S 2 Chloro 3 Phenylpropan 1 Ol

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of (S)-2-chloro-3-phenylpropan-1-ol, arising from the rotation around its single bonds, is a key determinant of its physical and chemical properties. Molecular mechanics and quantum chemical calculations are powerful techniques to explore the potential energy surface of the molecule and identify its stable conformers.

Molecular mechanics methods, based on classical force fields, offer a rapid way to perform a conformational search and identify a set of low-energy structures. These methods are particularly useful for exploring the large conformational space of flexible molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and allow for the optimization of the geometries and relative energies of the conformers identified by molecular mechanics. While computationally more demanding, DFT calculations can account for subtle electronic effects, such as hyperconjugation and intramolecular hydrogen bonding, which can significantly influence conformational preferences. For halohydrins, the gauche effect, where electronegative substituents prefer a gauche arrangement, can be a significant factor. nih.gov

A systematic conformational analysis of this compound would involve rotating the dihedral angles of the C-C bonds in the side chain and calculating the energy of each resulting conformation. The results would reveal the most stable conformers and the energy barriers between them.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cl-C2-C3-Ph) (°) | Dihedral Angle (H-O-C1-C2) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 180 | 0.00 | 45.2 |

| 2 | 180 | 60 | 0.85 | 20.1 |

| 3 | -60 | 180 | 1.20 | 12.5 |

| 4 | 180 | -60 | 1.50 | 8.7 |

Prediction of Spectroscopic Properties (NMR, VCD, ORD)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its structural elucidation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the molecular conformation. By performing quantum chemical calculations of NMR parameters for each stable conformer and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. nih.govgithub.io Comparing the calculated spectrum with the experimental one can provide valuable insights into the predominant solution-phase conformation of the molecule.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): VCD and ORD are chiroptical techniques that are particularly powerful for determining the absolute configuration of chiral molecules. Quantum chemical calculations can simulate the VCD and ORD spectra for a given enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (ppm) |

| C1 (CH₂OH) | 65.2 | 65.8 | -0.6 |

| C2 (CHCl) | 60.5 | 61.1 | -0.6 |

| C3 (CH₂Ph) | 40.1 | 40.5 | -0.4 |

| C4 (Ph, C) | 137.8 | 138.2 | -0.4 |

| C5 (Ph, CH) | 129.3 | 129.7 | -0.4 |

| C6 (Ph, CH) | 128.6 | 129.0 | -0.4 |

| C7 (Ph, CH) | 126.9 | 127.3 | -0.4 |

Note: This table contains hypothetical data for illustrative purposes. Experimental values are typical for similar structures.

Modeling of Stereoselective Reaction Mechanisms and Transition States

This compound is often synthesized through stereoselective reactions. Computational modeling can provide detailed insights into the reaction mechanisms and the origins of stereoselectivity. By locating the transition state structures for the formation of different stereoisomers and calculating their activation energies, the preferred reaction pathway can be determined. mit.edunih.gov

For instance, in the reduction of a prochiral ketone to form this compound, computational models can be used to study the approach of the reducing agent to the carbonyl group. These models can help in understanding how the steric and electronic properties of the substrate and the reagent lead to the preferential formation of the (S)-enantiomer.

Enzyme-Substrate Docking and Mechanistic Insights in Biocatalytic Processes

Biocatalysis, using enzymes such as ketoreductases, is a powerful method for the enantioselective synthesis of chiral alcohols like this compound. nih.gov Molecular docking simulations can be employed to predict the binding mode of a substrate within the active site of an enzyme. mdpi.comnih.gov

For the synthesis of this compound, docking studies could be performed to understand how the precursor ketone, 2-chloro-1-phenylpropan-1-one, binds to the active site of a ketoreductase. These simulations can reveal the key amino acid residues involved in substrate recognition and catalysis, and explain the observed stereoselectivity of the enzymatic reduction. By analyzing the interactions between the substrate and the enzyme, it is possible to rationalize why the hydride is delivered to a specific face of the carbonyl group, leading to the formation of the (S)-alcohol.

Quantitative Structure-Activity Relationships (QSAR) in Stereoisomeric Series

For a series of stereoisomeric chlorophenylpropanols, a QSAR study could be designed to investigate how variations in the position and nature of substituents on the phenyl ring, as well as the stereochemistry at the chiral centers, affect their biological activity. Such a study would involve calculating a range of molecular descriptors for each compound and then building a mathematical model that relates these descriptors to the observed activity. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Chloro-3-phenylpropan-1-ol while maintaining high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation followed by nucleophilic chloride substitution) or kinetic resolution of racemic mixtures is recommended. For example, reacting (S)-epoxide precursors with HCl in anhydrous THF at 0°C minimizes racemization. Chiral HPLC (e.g., Chiralpak AD-H column) should be used to monitor enantiomeric excess (ee), targeting >98% purity. Kinetic resolution via lipase-mediated hydrolysis of esters can also separate enantiomers .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 0–5°C | Minimize thermal racemization |

| Solvent | Anhydrous THF or DCM | Avoid protic environments |

| Catalyst | Chiral Jacobsen catalyst | Enantioselective epoxide opening |

| Monitoring Method | Chiral HPLC (AD-H column) | Quantify ee in real-time |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the carbon framework (e.g., δ 3.75 ppm for -OH, δ 1.85 ppm for CH₂ adjacent to Cl). Coupling constants (e.g., ) help infer stereochemistry .

- X-ray Crystallography : Use SHELX-97 for structure solution and OLEX2 for refinement. The Flack parameter (e.g., 0.02) confirms absolute configuration .

- Mass Spectrometry : ESI-MS (m/z 170.63 [M+H]⁺) validates molecular weight .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.15 (q, J=6.5 Hz, CH-OH) | Confirms stereochemical proximity |

| X-ray | Space group P2₁, R-factor <5% | Unambiguous S-configuration |

| Chiral HPLC | Retention time: 8.2 min (S) | ee >99% |

Advanced Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Discrepancies may arise from twinning or disorder. Use TWINABS in SHELX to detect twinning (e.g., twin law -h, -k, l). Refine with SHELXL-2018, adjusting ADPs (anisotropic displacement parameters) for heavy atoms. Cross-validate with Hirshfeld surface analysis in CrystalExplorer to resolve electron density ambiguities. If residual R-factors exceed 5%, re-examine data collection (e.g., crystal decay during synchrotron exposure) .

Q. What strategies mitigate racemization during synthetic steps involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) during reactive steps (e.g., Grignard additions).

- Low-Temperature Reactions : Conduct substitutions below -10°C in aprotic solvents (e.g., DMF).

- Enzymatic Resolution : Use immobilized Candida antarctica lipase to selectively hydrolyze undesired enantiomers .

Q. How does the S-configuration influence the compound's biological interaction compared to the R-enantiomer?

- Methodological Answer : The S-enantiomer may exhibit higher binding affinity due to steric complementarity. For example, in enzyme inhibition assays (e.g., RPE65), the S-form shows IC₅₀ = 2.3 μM vs. 18.7 μM for R. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the S-hydroxyl and Glu417 in the active site, absent in the R-form. Comparative studies require enantiopure samples and circular dichroism (CD) to validate stereochemical integrity .

Data Contradiction Analysis

Q. How to resolve conflicting CAS registry numbers or physicochemical data for this compound?

- Methodological Answer : Cross-reference multiple databases:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.